molecular formula C13H24N2O2 B12472539 N'-(2-cyclohexylacetyl)pentanehydrazide

N'-(2-cyclohexylacetyl)pentanehydrazide

Katalognummer: B12472539
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: LFQUQUWANLMDBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-cyclohexylacetyl)pentanehydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyclohexylacetyl)pentanehydrazide typically involves the reaction of 2-cyclohexylacetic acid with pentanehydrazide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for N’-(2-cyclohexylacetyl)pentanehydrazide may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-cyclohexylacetyl)pentanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

N’-(2-cyclohexylacetyl)pentanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N’-(2-cyclohexylacetyl)pentanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(2-cyclohexylacetyl)pentanehydrazide is unique due to its specific combination of the cyclohexylacetyl and pentanehydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C13H24N2O2

Molekulargewicht

240.34 g/mol

IUPAC-Name

N'-(2-cyclohexylacetyl)pentanehydrazide

InChI

InChI=1S/C13H24N2O2/c1-2-3-9-12(16)14-15-13(17)10-11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,14,16)(H,15,17)

InChI-Schlüssel

LFQUQUWANLMDBX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)NNC(=O)CC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.